3-azidoaniline hydrochloride
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Overview
Description
3-azidoaniline hydrochloride is a chemical compound with the molecular formula C6H7ClN4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an azido group (-N3) attached to an aniline ring, which is further complexed with hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azidoaniline hydrochloride typically involves the reaction of aniline with sodium azide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired azido compound. The general reaction can be represented as follows:
C6H5NH2+NaN3+HCl→C6H4(N3)NH2⋅HCl+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-azidoaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation Reactions: Various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Formation of substituted aniline derivatives.
Reduction Reactions: Formation of 3-aminoaniline;hydrochloride.
Oxidation Reactions: Formation of oxidized aniline derivatives.
Scientific Research Applications
3-azidoaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of photo-reactive polymers and polysaccharides.
Biology: Employed in the study of G-protein-coupled receptors and signal transduction pathways.
Medicine: Investigated for its potential use in the treatment of leukemia and other medical conditions.
Industry: Utilized in the preparation of photo-reactive materials and other industrial applications.
Mechanism of Action
The mechanism of action of 3-azidoaniline hydrochloride involves its interaction with molecular targets such as G-proteins. The azido group can form covalent bonds with specific amino acid residues in proteins, leading to the modification of protein function. This property is exploited in photoaffinity labeling, where the compound is used to study protein interactions and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Azidoaniline;hydrochloride: Similar in structure but with the azido group attached to the para position of the aniline ring.
2-Azidoaniline;hydrochloride: Similar in structure but with the azido group attached to the ortho position of the aniline ring.
Uniqueness
3-azidoaniline hydrochloride is unique due to its specific positioning of the azido group, which influences its reactivity and applications. The meta position of the azido group allows for distinct chemical behavior compared to its ortho and para counterparts.
Properties
IUPAC Name |
3-azidoaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-2-1-3-6(4-5)9-10-8;/h1-4H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTLFSHMMYNCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89798-46-9 |
Source
|
Record name | 3-azidoaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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